
6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (BEPTPD) is a small molecule with a wide range of biological activities. It is a heterocyclic compound, containing a bromophenyl ring, an ethyl group, and a tetrahydropyrimidine ring. BEPTPD has been extensively studied for its potential applications in the fields of medicinal chemistry and biochemistry, due to its ability to modulate a variety of biochemical and physiological processes. In
Applications De Recherche Scientifique
Electrocatalytic Applications
Electrocatalytic cyclization research involving similar pyrimidine derivatives, specifically 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(aryl)methyl]-1,3-dimethylpyrimidine-2,4-(1H,3H)-diones, has been conducted. This process leads to the selective formation of substituted spirobarbituric dihydrofurans, with high yields (82–93%) (Elinson et al., 2021).
Structural and Electronic Characterization
Structural and electronic characterizations of similar tetrahydropyrimidine derivatives have been carried out using X-ray crystal structure analysis and quantum chemical calculations. This includes the analysis of the molecular structure and conformational behavior of these compounds (Memarian et al., 2013).
Antimicrobial Activity
Research on derivatives of tetrahydropyrimidine, such as 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, has shown promising in vitro antifungal activities. This includes compounds like 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, which exhibited significant inhibitory activities against a broad spectrum of fungi (Cvetković et al., 2019).
Synthesis and SAR of GnRH Receptor Antagonists
The synthesis and structure-activity relationship studies of thieno[2,3-d]pyrimidine-2,4-diones have been conducted as human GnRH receptor antagonists. These studies aim to treat reproductive diseases (Guo et al., 2003).
Molecular Structure and Vibrational Spectra
The molecular structure and vibrational spectra of similar compounds, like 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been investigated. This includes theoretical and experimental studies on the molecular structure, vibrational wavenumbers, and HOMO-LUMO energy gap analysis (Al-Abdullah et al., 2014).
Crystal Structure Determination
Studies on the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound with structural similarity, have been conducted. These studies determine the conformations of their structures (Kurbanova et al., 2009).
Synthesis of Dihydropyrimidine-2,4(1H,3H)-dione Derivatives
Research includes the synthesis of novel dihydropyrimidine-2,4(1H,3H)-dione derivatives and their preliminary in vitro cytotoxic evaluation. This involves a multi-step synthesis process and testing against cancer cell lines (Udayakumar et al., 2017).
Propriétés
IUPAC Name |
6-(2-bromophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHZHXUMVPYPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



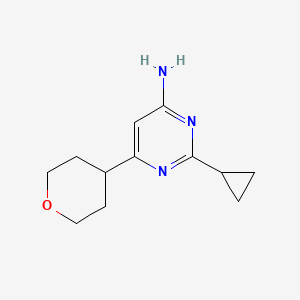
![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
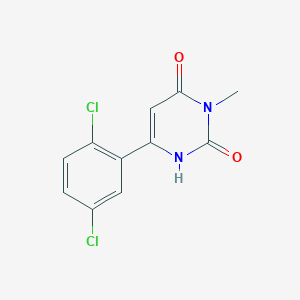

![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)
![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
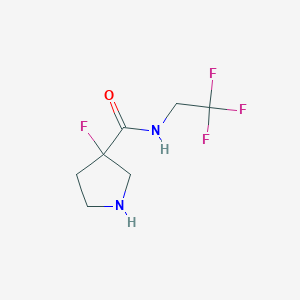
![6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484131.png)
![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)
![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)
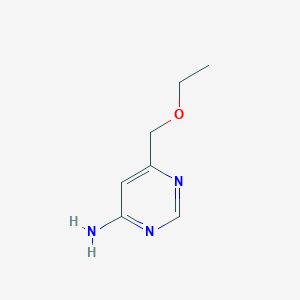

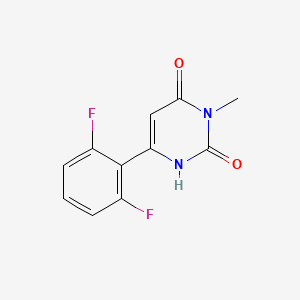
![6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484139.png)